

Introduction: A Multifunctional Scaffold for Modern Drug Discovery

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Compound of Interest

Compound Name: *1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene*

CAS No.: 2484889-22-5

Cat. No.: B6287536

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The strategic incorporation of fluorine and other halogens into aromatic systems is a cornerstone of modern medicinal chemistry.^{[1][2][3]} These elements can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.^[1] **1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene** represents a highly functionalized and promising, albeit currently theoretical, building block for the synthesis of novel therapeutics and chemical probes. Its polysubstituted aromatic core offers multiple, distinct points for chemical modification, making it an attractive scaffold for structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive overview of the predicted molecular structure, physicochemical properties, and a plausible synthetic approach for **1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene**. It further explores its potential applications in drug development and outlines essential safety considerations.

Predicted Physicochemical and Structural Properties

The properties of **1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene** are dictated by the interplay of its various substituents on the central benzene ring.

Property	Predicted Value / Description
Molecular Formula	C ₇ H ₃ BrF ₂ IO
Molecular Weight	394.90 g/mol
Physical Form	Expected to be a solid at room temperature.
Solubility	Predicted to be insoluble in water but soluble in common organic solvents like ethanol, benzene, and chloroform.[4]
Melting Point	Estimated to be in the range of 40-70°C, based on related structures.
Boiling Point	Estimated to be above 250°C.
CAS Number	Not assigned.

Molecular Structure Visualization

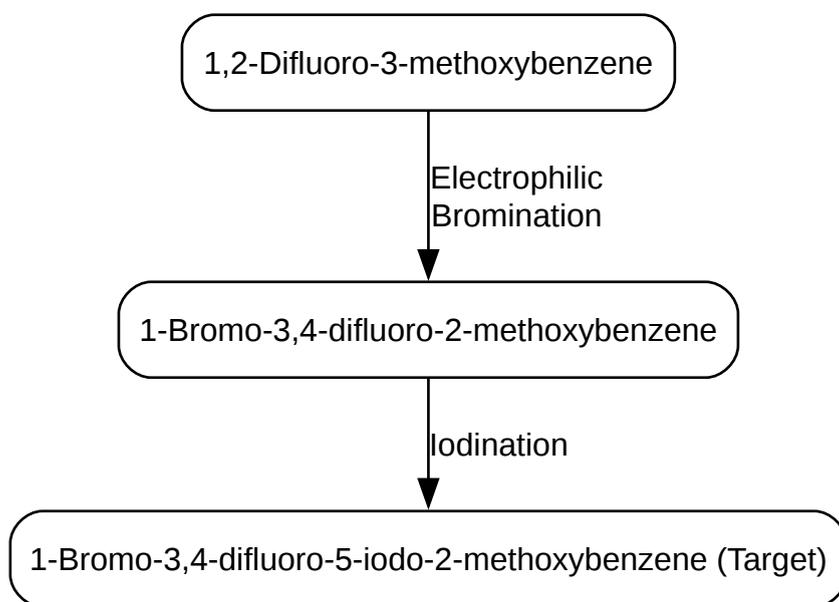
The arrangement of the substituents on the benzene ring is critical to the molecule's reactivity and steric profile.

Caption: Predicted structure of **1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene**.

Proposed Synthetic Pathway

A plausible multi-step synthesis can be designed starting from a commercially available precursor. The key challenge is the regioselective introduction of the three different halogen atoms.

Synthetic Workflow Overview



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Caption: A plausible two-step synthetic workflow from a known precursor.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Electrophilic Bromination of 1,2-Difluoro-3-methoxybenzene

The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The position para to the methoxy group (position 5) is the most likely site for bromination due to steric hindrance at the ortho position.

- **Reaction Setup:** In a fume hood, dissolve 1,2-difluoro-3-methoxybenzene in a suitable chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0°C in an ice bath.
- **Reagent Addition:** Slowly add a solution of N-Bromosuccinimide (NBS) and a catalytic amount of a Lewis acid (e.g., iron(III) bromide) in the same solvent to the reaction mixture.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Workup:** Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purification: Purify the crude product, 1-bromo-3,4-difluoro-2-methoxybenzene, by column chromatography on silica gel.

Step 2: Iodination of 1-Bromo-3,4-difluoro-2-methoxybenzene

The remaining unsubstituted position on the ring is now activated by the methoxy group and can undergo iodination.

- Reaction Setup: Dissolve the purified product from Step 1 in a mixture of acetic acid and sulfuric acid in a round-bottom flask.
- Reagent Addition: Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution.
- Reaction Conditions: Gently heat the reaction mixture to 50-60°C and stir for several hours.
- Reaction Monitoring: Monitor the formation of the product by TLC or GC-MS.
- Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. A precipitate should form. Filter the solid, wash thoroughly with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid.
- Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the final product, **1-bromo-3,4-difluoro-5-iodo-2-methoxybenzene**.

Potential Applications in Drug Development and Chemical Biology

This molecule's highly substituted nature makes it a versatile platform for creating diverse chemical libraries. The differential reactivity of the C-Br and C-I bonds is particularly advantageous.

- Orthogonal Chemistry: The carbon-iodine bond is more reactive than the carbon-bromine bond in many cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for selective functionalization at the 5-position, followed by a subsequent reaction at the 1-

position. This "orthogonal" reactivity is highly valuable in the synthesis of complex molecules.
[4]

- **Scaffold for SAR Studies:** By keeping the core structure constant and varying the substituents introduced at the bromine and iodine positions, medicinal chemists can systematically explore the structure-activity relationships of a new drug candidate series.
- **Fluorine's Role:** The two fluorine atoms are expected to enhance metabolic stability by blocking potential sites of cytochrome P450 oxidation. They can also modulate the pKa of adjacent functional groups and improve binding affinity through favorable electrostatic interactions.[1][5]

Predicted Spectroscopic Signatures

While experimental data is unavailable, the expected spectroscopic features can be predicted:

- **¹H NMR:** A single singlet in the aromatic region (likely around 7.0-7.5 ppm) corresponding to the lone aromatic proton. A singlet for the methoxy group protons would appear around 3.8-4.0 ppm.
- **¹³C NMR:** Seven distinct signals are expected. The carbons attached to fluorine will show characteristic large C-F coupling constants. The chemical shifts of the carbons bonded to the halogens will be influenced by their electronegativity.
- **Mass Spectrometry:** The molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Safety and Handling

Although a specific Material Safety Data Sheet (MSDS) does not exist for this compound, general precautions for handling halogenated aromatic compounds should be strictly followed.
[6][7]

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

- Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]
Avoid contact with skin and eyes.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Bromo-3,4-difluoro-5-iodo-2-methoxybenzene, while not a readily available compound, represents a molecule of significant potential for synthetic and medicinal chemistry. Its dense functionalization, particularly the orthogonal reactivity of its C-Br and C-I bonds, makes it an ideal starting point for the synthesis of complex and diverse molecular libraries. The principles and predictive data outlined in this guide provide a solid foundation for any research group interested in the synthesis and application of this novel chemical entity.

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